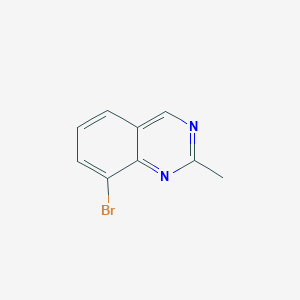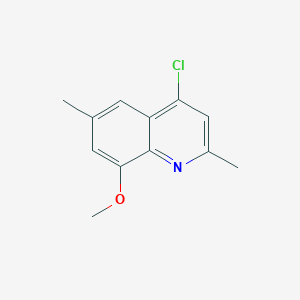
4,6-Dichloropicolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H6Cl3N3. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is characterized by the presence of two chlorine atoms and an imidamide group attached to a picolinic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropicolinimidamide hydrochloride typically involves the chlorination of picolinic acid derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride, resulting in the formation of 4,6-dichloropyrimidines . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, ensuring high yield and purity. The process often includes steps such as chlorination, purification, and crystallization to obtain the final product in its hydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dichloropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
4,6-Dichloropicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4,6-Dichloropyrimidine: Shares a similar structure but lacks the imidamide group.
2,4-Dichloropyrimidine: Another related compound with different substitution patterns.
Uniqueness: 4,6-Dichloropicolinimidamide hydrochloride is unique due to its specific substitution pattern and the presence of the imidamide group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
1179361-77-3 |
|---|---|
Fórmula molecular |
C6H6Cl3N3 |
Peso molecular |
226.5 g/mol |
Nombre IUPAC |
4,6-dichloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5Cl2N3.ClH/c7-3-1-4(6(9)10)11-5(8)2-3;/h1-2H,(H3,9,10);1H |
Clave InChI |
LONVLUJCZAZDPV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(=N)N)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)
![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)
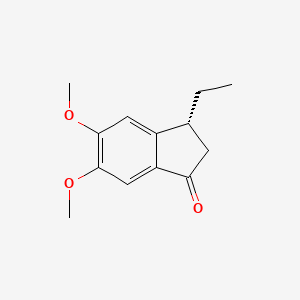
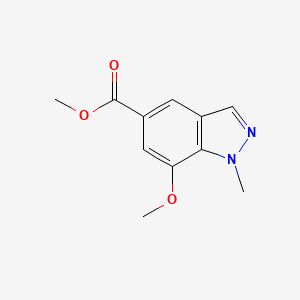

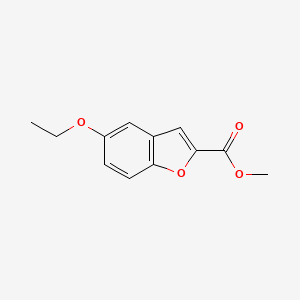



![2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B11884068.png)
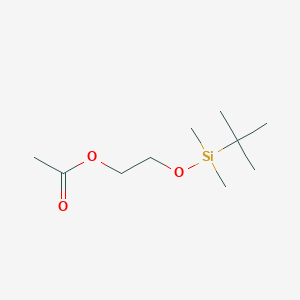
![9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)
